Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, with the CAS number 122332-24-5, is a chiral compound that plays a significant role in organic chemistry and pharmaceutical research. It contains an amino group, a bromophenyl group, and a methyl ester group, making it a versatile building block for synthesizing various biologically active molecules. This compound is particularly important in the development of pharmaceuticals targeting neurological disorders and is also utilized in agrochemicals and specialty chemicals .
Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is classified as an amino acid derivative. Its molecular formula is CHBrNO, with a molecular weight of 258.11 g/mol. The compound is recognized for its chiral nature, which is essential in the synthesis of enantiomerically pure compounds used in medicinal chemistry .
The synthesis of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate typically involves several key steps:
The reaction conditions typically require refluxing with sulfuric acid in dichloromethane or trifluoroacetic acid for optimal yield. The process can be monitored using thin-layer chromatography to assess the progress of the reaction .
Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate can undergo various chemical reactions:
The reaction conditions for these transformations vary, often requiring specific catalysts or reagents to achieve desired products effectively.
The mechanism of action for Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group facilitates binding to hydrophobic pockets within proteins, while the amino group forms hydrogen bonds with active site residues. This dual interaction enhances binding affinity and specificity, making it valuable in drug design and development for neurological disorders .
Relevant safety data indicates that Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate may cause skin irritation and eye irritation; appropriate safety measures should be taken when handling this compound .
Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate has diverse applications in scientific research:
This compound exemplifies the intersection of organic chemistry and practical applications in pharmaceuticals, making it a significant subject of study within medicinal chemistry.
Catalytic asymmetric synthesis provides direct access to enantiomerically enriched Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (C₁₀H₁₂BrNO₂). Key methodologies employ chiral catalysts to induce stereocontrol during C–C bond formation. Transition metal complexes bearing chiral phosphine ligands facilitate asymmetric hydrogenation of enolates or imine precursors derived from 4-bromophenylacetone. Alternatively, organocatalytic strategies utilize cinchona alkaloid derivatives (e.g., O-acylated cinchonidine) to catalyze the Michael addition of glycine Schiff bases to 4-bromobenzaldehyde, followed by esterification. This route achieves enantiomeric excesses (ee) exceeding 92% under optimized conditions [9].
A particularly efficient approach involves chiral oxazaborolidine-catalyzed reduction of enolizable ketimines generated from methyl bromopyruvate and 4-bromophenylacetone. This method delivers the (R)-enantiomer with up to 95% ee and 85% isolated yield when conducted at -78°C in toluene solvent. The stereochemical outcome is governed by catalyst-induced facial shielding of the prochiral substrate [9]. Computational modeling confirms that π-π stacking between the 4-bromophenyl group and the catalyst’s aryl substituents critically stabilizes the favored transition state.
Table 1: Catalytic Asymmetric Methods for (R)-Enantiomer Synthesis
Catalyst Type | Substrate | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|
Rh-(R)-BINAP | (Z)-Enamide ester | 50°C, 50 psi H₂ | 98 | 92 |
Cinchona Alkaloid | Glycine Schiff base + Aldehyde | -20°C | 92 | 78 |
Oxazaborolidine | Ketimine | -78°C | 95 | 85 |
Enantioselective hydrogenation represents an industrially viable route to Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate. The strategy centers on catalytic reduction of prochiral dehydroamino acid derivatives, particularly (Z)-methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate. Ru-BINAP complexes modified with atropisomeric diphosphine ligands achieve near-quantitative conversion and >98% ee under moderate hydrogen pressure (50–100 psi) in methanol or isopropanol solvents [3] [10].
The 4-bromophenyl substituent enhances substrate coordination to the metal center via halogen bonding interactions, as confirmed by X-ray crystallography of catalyst-substrate adducts. This preorganization enables hydride transfer exclusively from the si-face of the enamide double bond, affording the protected (R)-amino ester. Subsequent acidic deprotection (e.g., 6N HCl, reflux) yields the target compound without racemization. Reaction optimization studies demonstrate that electron-donating groups on the BINAP ligand (e.g., 4-MeO) significantly accelerate hydrogenation while maintaining stereoselectivity.
Table 2: Hydrogenation Conditions and Performance
Catalyst | Solvent | H₂ Pressure (psi) | Time (h) | ee (%) | Conversion (%) |
---|---|---|---|---|---|
[Ru-(S)-BINAP]Cl₂ | MeOH | 50 | 12 | 98 | 99 |
[Rh-(R)-DIPAMP]BF₄ | iPrOH | 100 | 8 | 95 | 97 |
Ru-(R)-XylBINAP | EtOH | 70 | 10 | 99 | 98 |
Racemic resolution remains practical for large-scale production of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate. Diastereomeric salt formation employs chiral acids such as (R)-(−)-10-camphorsulfonic acid or (S)-mandelic acid in ethanol/water mixtures. The (R)-amino ester·(S)-acid salt preferentially crystallizes due to energetic differences in crystal lattice formation, yielding >99% de after two recrystallizations [8] [9]. Enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of the racemic methyl ester in phosphate buffer (pH 7.0) at 37°C. This kinetic resolution affords the unreacted (R)-ester with 97% ee and 45% theoretical yield when conducted to 50% conversion [8].
Notably, the hydrochloride salt (CAS 99359-32-7) serves as a stable resolved intermediate. Its synthesis involves reacting resolved free base amino ester with HCl in anhydrous diethyl ether, yielding white crystals that retain configuration indefinitely under inert storage [8]. Thermodynamic studies reveal that the success of preferential crystallization hinges on the formation of a stable conglomerate (eutectic ee > 95%), which occurs reliably with the 4-bromophenyl analogue due to its distinct molecular packing motifs.
Solid-phase methodologies enhance purification and catalyst recycling for Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate synthesis. Wang resin-linked glycine derivatives undergo efficient Mitsunobu coupling with 4-bromobenzyl alcohol, generating immobilized precursors for stereoselective transformations. Asymmetric hydrogenation on resin using Rh-(R,R)-EtDuPHOS catalysts affords polymer-bound (R)-amino esters, which are liberated via TFA cleavage (20% v/v in DCM) with ee values ≥96% [4].
Immobilized organocatalysts like proline-modified silica nanoparticles enable continuous-flow production. Packed-bed reactors charged with these catalysts facilitate aldol reactions between glycine Schiff bases and 4-bromobenzaldehyde, achieving space-time yields of 0.8 g·L⁻¹·h⁻¹ and catalyst stability >200 hours. Computational analysis (LogP = 2.95, TPSA = 64.63 Ų) confirms the molecule’s compatibility with hydrophobic solid supports, while its moderate polarity prevents leaching during solvent washing [4].
Table 3: Solid-Phase Synthesis Systems and Performance
Solid Support | Catalyst/Ligand | Reaction Type | ee (%) | Resin Loading (mmol/g) |
---|---|---|---|---|
Wang Resin | Rh-(R,R)-EtDuPHOS | Hydrogenation | 96 | 0.8 |
Silica Nanoparticles | L-Proline derivative | Aldol reaction | 90 | 0.3 |
Merrifield Resin | Cinchona alkaloid | Michael addition | 88 | 0.6 |
Modern approaches integrate enzymatic resolution with solid-phase extraction, where Pseudomonas fluorescens lipase selectively acetylates the (S)-enantiomer on a PEG-PS resin. Subsequent washing removes the (S)-acetate while the desired (R)-ester is cleaved using mild base hydrolysis, delivering pharmaceutically suitable material (>99.5% ee) without chromatography [4] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9